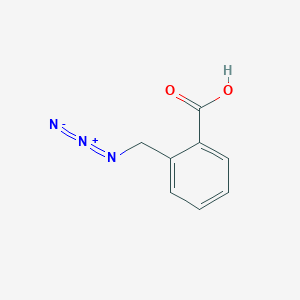

2-(azidomethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCSGHDQLXIMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289712-57-8 | |

| Record name | 2-(azidomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Azidomethyl Benzoic Acid

Established Synthetic Routes and Precursors

Established methods for synthesizing 2-(azidomethyl)benzoic acid often involve a multi-step sequence starting from readily available precursors. These routes are foundational and have been built upon by newer strategies.

A conventional and well-documented route to this compound proceeds through the key intermediate, methyl 2-chloromethylbenzoate. This process typically involves two main transformations: the conversion of the chloromethyl group to an azidomethyl group, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

The synthesis begins with a precursor, which is converted into methyl 2-chloromethylbenzoate. This intermediate is then subjected to a nucleophilic substitution reaction. Specifically, it is treated with sodium azide (B81097) (NaN₃) in a suitable solvent system, such as aqueous ethanol (B145695). In this step, the azide ion (N₃⁻) displaces the chloride ion, yielding methyl 2-(azidomethyl)benzoate. The final step is the saponification of the methyl ester. This is typically achieved by hydrolysis under basic conditions, for example, using aqueous sodium hydroxide (B78521) (NaOH), followed by acidification to yield the final product, this compound.

More recent research has focused on developing alternative preparation methods that enhance efficiency and purity, particularly for larger-scale syntheses. One notable novel strategy provides the target compound in gram scale without the need for chromatographic purification. nih.gov

This improved route also begins with a common starting material, phthalide (B148349). The synthesis involves a three-step, one-pot sequence:

Phthalide is first heated with dichlorotriphenylphosphorane (B105816) at 180°C without a solvent.

The resulting crude product is then treated with methanol (B129727) in the presence of pyridine. This step forms the methyl ester intermediate, methyl 2-chloromethylbenzoate, in situ.

Without purification, this intermediate is reacted with sodium azide in aqueous ethanol to replace the chlorine atom with the azido (B1232118) group. nih.gov

Finally, the methyl ester is hydrolyzed using aqueous sodium hydroxide. The final product, this compound, is then isolated by recrystallization from a solvent like hot hexane (B92381). nih.gov

| Synthetic Route | Key Features | Overall Yield |

|---|---|---|

| Novel Synthesis from Phthalide | Gram-scale, no chromatographic purification required. | 74% |

Optimization of Reaction Conditions for Scalable Synthesis

Optimizing reaction conditions is paramount for transitioning a synthesis from a laboratory scale to a larger, more practical scale. The primary goals of optimization are to maximize yield, ensure purity, improve safety, and reduce costs and processing time.

The novel synthesis of this compound from phthalide is a prime example of a process optimized for scalability. nih.gov A key optimization is the elimination of chromatographic purification, which is often a bottleneck in large-scale production due to its consumption of time, solvents, and resources. By designing the synthesis to yield a product pure enough to be isolated by simple recrystallization, the process becomes significantly more viable for gram-scale production and beyond. nih.gov

Specific reaction conditions have been defined to maximize the efficiency of this scalable route:

Step 1: The reaction of phthalide with dichlorotriphenylphosphorane is conducted at a high temperature (180°C) and, notably, without any solvent, which simplifies product work-up and reduces solvent waste. nih.gov

Step 2 & 3: The subsequent conversion to the azide via the methyl ester intermediate is performed in a one-pot manner, avoiding the isolation of the intermediate. This reduces material loss and saves time. nih.gov

Final Purification: The use of recrystallization from hexane is a classic, cost-effective, and scalable purification technique for solid compounds. nih.gov

These optimized conditions demonstrate a clear advantage for producing this compound in larger quantities required for its use as a precursor to protective groups in complex molecule synthesis.

| Reaction Step | Optimized Condition | Advantage for Scalability |

|---|---|---|

| Phthalide Reaction | Heated at 180°C without solvent | Reduces solvent waste and simplifies work-up |

| Intermediate Processing | One-pot reaction without purification of intermediates | Saves time and minimizes material loss |

| Final Product Isolation | Recrystallization from hot hexane | Avoids costly and time-consuming chromatography |

Intrinsic Chemical Reactivity and Mechanistic Investigations of 2 Azidomethyl Benzoic Acid

Reactivity of the Azidomethyl Moiety

The synthetic utility of 2-(azidomethyl)benzoic acid is largely defined by the versatile reactivity of its azidomethyl group. This functional group can participate in a range of chemical transformations, making it a valuable building block in various fields, including medicinal chemistry and materials science.

Azide-Alkyne Cycloaddition Reactions (Click Chemistry Applications)

The azide (B81097) group of this compound is a key component in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.org This reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. nih.govwikipedia.orgiipseries.org The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. iipseries.orgmedchemexpress.com

The CuAAC reaction involving this compound and a terminal alkyne proceeds to form a stable triazole linkage. This has been utilized in the synthesis of complex molecules, including diaryltriazoles. beilstein-journals.org For instance, this compound can be functionalized on a solid support, such as Wang resin, and then reacted with various alkynes in the presence of a copper(II) sulfate (B86663) and a reducing agent like L-ascorbic acid to generate a library of triazole-containing compounds. beilstein-journals.org The reaction can be performed in a variety of solvents, including mixtures of water and organic solvents like tert-butanol, DMSO, and DMF. wikipedia.org Furthermore, research has shown that carboxylic acids, such as benzoic acid, can promote the efficiency of CuAAC reactions. organic-chemistry.org

This click chemistry approach has found applications in drug discovery for developing novel structural motifs and in bioconjugation for linking molecules to proteins, nucleic acids, and lipids. nih.govmedchemexpress.comvulcanchem.com

Reduction Reactions to Aminomethyl Group

The azido (B1232118) group in this compound can be readily reduced to a primary amine, yielding 2-(aminomethyl)benzoic acid. nih.gov This transformation is a crucial step in many synthetic pathways as it introduces a versatile amino group that can undergo a variety of further reactions.

Several methods are available for this reduction. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C). researchgate.netresearchgate.net This method is generally clean and provides high yields of the corresponding amine. researchgate.net Another effective method is the Staudinger reduction, which involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. researchgate.netthermofisher.comalfa-chemistry.com This intermediate is then hydrolyzed to produce the amine and the corresponding phosphine oxide. alfa-chemistry.com The Staudinger reduction is known for its mild conditions and high chemoselectivity. researchgate.net

The resulting 2-(aminomethyl)benzoic acid is a valuable intermediate. For example, it is a precursor to para-aminomethylbenzoic acid (PAMBA), which has applications as an antifibrinolytic agent. vulcanchem.com

Other Transformations Involving the Azido Group

Beyond cycloadditions and reductions, the azido group of this compound can undergo other transformations. One such reaction is the Staudinger ligation, a modification of the Staudinger reduction that forms a stable amide bond. thermofisher.com This reaction has become a powerful tool in chemical biology for the labeling and conjugation of biomolecules under physiological conditions. thermofisher.com

The azido group can also be a precursor to highly reactive nitrene species through photolysis or thermolysis. clockss.orgresearchgate.net These nitrenes can then undergo various insertion or addition reactions. researchgate.net Additionally, the azido group can participate in radical reactions, acting as a trap for carbon- and heteroatom-centered radicals. researchgate.net

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound offers another site for chemical modification, allowing for the formation of amide and ester derivatives.

Amide Bond Formation

The carboxylic acid functionality of this compound can be activated to form amide bonds with primary and secondary amines. This is a fundamental reaction in organic synthesis, particularly in the construction of peptides and other biologically active molecules.

A common method for amide bond formation involves the use of coupling reagents. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a widely used combination for this purpose. researchgate.net Another effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with DMAP. nih.govacs.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction can also be facilitated by converting the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating this compound with thionyl chloride. google.com The resulting 2-(azidomethyl)benzoyl chloride can then react with amines to form the corresponding amides. google.com

Esterification Reactions

Esterification of the carboxylic acid group of this compound provides another avenue for derivatization. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.

Alternatively, the use of coupling agents like DCC with DMAP can also facilitate the formation of esters from alcohols. researchgate.netarkat-usa.org This method is particularly useful for coupling with sensitive or sterically hindered alcohols. The resulting esters can serve as protecting groups or as intermediates in further synthetic transformations. For instance, the 2-(azidomethyl)benzoyl (AZMB) group has been developed as a protecting group for hydroxyl and amino functions in nucleoside chemistry. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com The reactivity of the benzene ring in this compound towards electrophiles and the regiochemical outcome of such substitutions are governed by the electronic effects of the existing substituents: the carboxyl group (-COOH) and the azidomethyl group (-CH₂N₃).

The benzene ring possesses two substituents in an ortho relationship. The directing effects of these two groups are crucial in predicting the position of any subsequent substitution.

Carboxyl Group (-COOH): The carboxylic acid group is a powerful electron-withdrawing group, primarily through a resonance effect that delocalizes the ring's π-electrons into the carbonyl. numberanalytics.com Consequently, it strongly deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation means that harsher reaction conditions are typically required compared to benzene itself. uci.edu The electron-withdrawing nature of the carboxyl group destabilizes the positively charged arenium ion intermediate (also known as a sigma complex) that is formed during the reaction. numberanalytics.com This destabilization is most pronounced when the electrophile attacks the ortho or para positions relative to the carboxyl group. As a result, the carboxyl group is a meta-director , meaning it directs incoming electrophiles to the positions meta to it (C4 and C6). aakash.ac.inyoutube.comdocbrown.info

Azidomethyl Group (-CH₂N₃): The directing effect of the azidomethyl group is more complex. It can be analyzed by considering its components: the methylene (B1212753) (-CH₂-) spacer and the terminal azide (-N₃) group.

The methylene spacer electrically insulates the benzene ring from the direct resonance effects of the azide group.

Alkyl groups, like the methylene group, are generally weak electron-donating groups through an inductive effect and are known to be ortho, para-directors . savemyexams.comcognitoedu.org

However, the azide group is strongly electronegative and electron-withdrawing. This inductive effect is transmitted through the methylene spacer, which can pull electron density away from the ring, leading to a deactivating effect. A comparable group, the trifluoromethyl (-CF₃) group, is known to be a strong deactivator and meta-director. youtube.com

The -COOH group at C1 directs incoming electrophiles to the C4 and C6 positions.

The -CH₂N₃ group at C2 directs incoming electrophiles to the C3 and C5 positions.

Given that the carboxyl group is a potent deactivating group, electrophilic aromatic substitution on this compound is expected to be challenging. The substitution pattern would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. There is a scarcity of published research specifically detailing electrophilic aromatic substitution reactions on this compound, and predictions are therefore based on these established principles of substituent effects.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence | Target Positions |

|---|---|---|---|---|---|

| -COOH | C1 | Electron-withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta | C4, C6 |

| -CH₂N₃ | C2 | Inductively Electron-withdrawing | Deactivating | Ortho, Para | C3, C5 |

Mechanistic Studies of Key Transformations Involving this compound

The most studied reactions of this compound involve transformations of the highly reactive azidomethyl group, often leading to intramolecular cyclization. These reactions can be triggered by reduction, light, or heat.

Reductive Intramolecular Cyclization: A key transformation of 2-(azidomethyl)benzoyl (AZMB) esters, which are derivatives of this compound, is a cascade reaction initiated by the reduction of the azide moiety. researchgate.net This reaction is particularly useful as it forms the basis for the AZMB protecting group in chemical synthesis. researchgate.net

The mechanism proceeds as follows:

Azide Reduction: The reaction is initiated by a reducing agent, such as hydrogen sulfide (B99878) (H₂S) or a phosphine (e.g., triphenylphosphine). researchgate.net The azide is selectively reduced to a primary amine, forming a 2-(aminomethyl)benzoic acid derivative.

Intramolecular Cyclization: The newly formed amino group, being nucleophilic, immediately attacks the electrophilic carbonyl carbon of the ortho-ester group.

Lactam Formation: This intramolecular nucleophilic attack results in the formation of a five-membered ring, yielding an isoindolin-1-one (B1195906) (a lactam) as the final heterocyclic product and releasing the protected alcohol. researchgate.net

This cascade is highly efficient due to the proximity of the reacting groups, a classic example of an intramolecular cyclization that proceeds rapidly once the amine is generated.

Photochemical Transformations: The photochemistry of azides is a rich field, typically involving the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.net While specific studies on this compound are limited, the mechanisms can be inferred from related compounds like 2-azidobenzoic acids.

A proposed mechanism for photochemical reactions involves:

Excitation: Upon absorption of UV light, the azide molecule is promoted to an electronically excited state. nowgongcollege.edu.in

Nitrogen Extrusion: The excited azide rapidly loses a molecule of N₂, a thermodynamically very stable leaving group, to generate a singlet nitrene intermediate. researchgate.net

Intermediate Reactions: The resulting benzylic nitrene is highly reactive and can undergo several subsequent reactions, including intramolecular cyclization. In the case of 2-azidobenzoic acids, photochemical cyclization leads to the formation of 2,1-benzisoxazole-3(1H)-ones. researchgate.netbeilstein-journals.org This is often facilitated by a base, which forms the carboxylate anion, a crucial intermediate for this specific cyclization pathway. researchgate.net

Thermal Transformations: Thermolysis provides an alternative pathway to generate nitrenes from azides. researchgate.net The thermal decomposition of this compound would also proceed via a nitrene intermediate.

The general mechanism involves:

Thermal Activation: Heating the compound provides the necessary activation energy to break the N-N₂ bond.

Nitrene Formation: As with photolysis, a molecule of N₂ is eliminated to produce a benzylic nitrene.

Rearrangement/Cyclization: The nitrene can then undergo various intramolecular reactions. A plausible pathway is an insertion reaction into a nearby C-H bond or cyclization involving the carboxylic acid group, although specific products for the thermolysis of this compound are not well-documented in the literature.

| Transformation | Trigger | Key Intermediate(s) | Typical Product Class | Mechanistic Notes |

|---|---|---|---|---|

| Reductive Intramolecular Cyclization | Reducing Agents (e.g., H₂S, R₃P) | 2-(Aminomethyl)benzoate derivative | Isoindolin-1-ones (Lactams) | A cascade reaction involving azide reduction followed by intramolecular nucleophilic attack. researchgate.net |

| Photochemical Cyclization | UV Light | Excited State, Benzylic Nitrene | Heterocycles (e.g., Benzisoxazolones for related compounds) | Proceeds via extrusion of N₂ from the photo-excited azide. researchgate.netbeilstein-journals.org |

| Thermal Decomposition | Heat | Benzylic Nitrene | Rearrangement/Insertion Products | Involves thermal elimination of N₂ to form a highly reactive nitrene intermediate. researchgate.net |

Applications of 2 Azidomethyl Benzoic Acid in Advanced Organic and Chemical Biology Synthesis

Role as a Versatile Synthetic Building Block

2-(Azidomethyl)benzoic acid is a valuable synthetic intermediate whose utility stems from its two distinct functional groups. The carboxylic acid moiety provides a reactive handle for forming ester or amide bonds, allowing it to be readily attached to target molecules. Simultaneously, the azidomethyl group serves as a stable yet selectively transformable unit. This azide (B81097) can be reduced under mild conditions to a primary amine, a reaction that forms the basis of its use as a protecting group and a cleavable linker. nottingham.ac.uk This dual functionality allows for its incorporation into complex structures, providing a strategic point for later-stage chemical manipulation. The azide itself can also participate in cycloaddition reactions, though its primary role in the applications discussed herein is as a precursor to a cleavable protecting group or linker. medchemexpress.com

Conjugation Strategies and Bioconjugation

The unique cleavage properties of the azidomethylbenzoyl moiety also lend themselves to the development of novel linkers for bioconjugation and peptide synthesis.

This compound has been utilized to create a cleavable linker for the solid-phase synthesis of protected peptides. acs.org In this strategy, the molecule acts as an anchor, where its carboxylic acid is attached to a solid support resin. The first amino acid of the peptide is then coupled to the azidomethyl group after its reduction to an amine. A more direct approach involves using an (azidomethyl)benzamide linker to attach the C-terminus of the growing peptide to the resin. acs.org

After the peptide chain is assembled using standard Fmoc/tBu solid-phase methodology, the fully protected peptide can be cleaved from the resin. This is accomplished by treating the resin with tributylphosphine (B147548) in a neutral buffered solution (e.g., DMF-imidazole at pH 7). acs.org The key advantage of this linker is that cleavage occurs under neutral conditions, preserving acid-sensitive side-chain protecting groups like tert-butyl (tBu) and Boc, as well as the base-labile Fmoc group. acs.org This allows for the synthesis and isolation of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| 2-(azidomethyl)benzoyl | AZMB |

| Acetyl | Ac |

| Benzoyl | Bz |

| tert-butyldiphenylsilyl | TBDPS |

| Levulinoyl | Lev |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| tert-butyl | tBu |

| Triphenylphosphine (B44618) | PPh₃ |

| Tributylphosphine | PBu₃ |

Construction of Molecular Probes and Imaging Agents

The 2-(azidomethyl)benzoyl group, derived from this compound, serves as a key functional motif in the design of molecular probes, particularly for the detection of biologically significant small molecules like hydrogen sulfide (B99878) (H₂S). researchgate.net This moiety acts as a trigger group that can be cleaved upon reaction with a specific analyte, leading to a detectable signal, such as a turn-on fluorescence response.

Researchers have designed probes where the 2-(azidomethyl)benzoate (AzMB) group is used as a self-cleavable precursor. researchgate.net In the presence of H₂S, the azide is reduced to an amine. This reduction initiates a rapid intramolecular cyclization reaction, where the newly formed benzylamine (B48309) attacks the adjacent ester carbonyl, leading to the formation of isoindolin-1-one (B1195906) and the release of the signaling molecule (e.g., a fluorophore). researchgate.net This cascade reaction mechanism provides high selectivity and sensitivity for H₂S detection in living cells. researchgate.net

Beyond small molecule detection, this compound is employed as a linker in the synthesis of more complex imaging agents, such as those for Positron Emission Tomography (PET). google.comsnmjournals.orgsnmjournals.org In this context, the carboxylic acid function is typically used to form a stable amide bond with a targeting molecule (e.g., a peptide or a small-molecule inhibitor that binds to a specific receptor). snmjournals.org The azide group provides a bioorthogonal handle for attaching a reporter group, such as a radiolabeled prosthetic group, via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). snmjournals.orgsnmjournals.org This modular approach facilitates the efficient assembly of PET tracers designed for imaging specific biological targets, like the CXCR4 receptor, which is overexpressed in many cancers. google.comsnmjournals.org

Table 1: Examples of Molecular Probes and Imaging Agents Incorporating the 2-(Azidomethyl)benzoyl Moiety

| Probe/Agent Type | Target Analyte/Receptor | Mechanism of Action | Application | Reference |

| Fluorescent Probe | Hydrogen Sulfide (H₂S) | H₂S-mediated azide reduction followed by intramolecular cyclization and fluorophore release. | Visualization of H₂S in living cells. | researchgate.net |

| Electrochemiluminescent Probe | Hydrogen Sulfide (H₂S) | H₂S-mediated reduction, intramolecular cyclization, and ester cleavage on a cyclometalated iridium(III) complex. | Detection of H₂S. | researchgate.net |

| PET Imaging Agent | CXCR4 Receptor | The compound acts as a linker connecting a CXCR4-targeting peptide to a fluorine-18 (B77423) labeled prosthetic group. | Non-invasive imaging of CXCR4-expressing tumors. | google.comsnmjournals.org |

| Chemically Cleavable Linker | General | Used to connect reporter moieties to nucleotides for sequencing applications. | DNA sequencing by synthesis (SBS). | researchgate.netgoogle.com |

Precursor for Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of both the azidomethyl group and the carboxylic acid can be harnessed to construct fused ring systems through intramolecular reactions.

A primary application involves the synthesis of isoindolinone derivatives. Through a reductive cyclization process, the azide group is converted to a primary amine. This transformation can be achieved using various reducing agents. The resulting 2-(aminomethyl)benzoic acid intermediate readily undergoes spontaneous or catalyzed intramolecular cyclization to form the stable five-membered lactam ring of isoindolin-1-one. researchgate.net

Furthermore, derivatives of this compound are used in more complex cyclization cascades to produce polycyclic heterocycles. For instance, the thermolysis of ethyl 2-(azidomethyl)-3-(indol-3-yl)acrylates, which can be prepared from this compound derivatives, leads to the formation of γ-carbolines. acs.org This reaction proceeds through the thermal generation of a nitrene from the azide, which then undergoes an intramolecular insertion, rearrangement, and subsequent cyclization to yield the carboline skeleton. acs.org The isomeric 2-(azidomethyl)-3-(indol-2-yl)acrylate similarly yields δ-carboline upon thermolysis. acs.org These transformations highlight the utility of the azidomethyl group as a masked nitrene source for constructing complex heterocyclic frameworks.

Table 2: Heterocyclic Scaffolds Synthesized from this compound Derivatives

| Starting Material Derivative | Reaction Type | Key Intermediate | Heterocyclic Product | Reference |

| This compound | Reductive Cyclization | 2-(Aminomethyl)benzoic acid | Isoindolin-1-one | researchgate.net |

| 2-(Azidomethyl)-3-(indol-3-yl)acrylate | Thermolysis / Nitrene Insertion | Aryl Nitrene | γ-Carboline | acs.org |

| 2-(Azidomethyl)-3-(indol-2-yl)acrylate | Thermolysis / Nitrene Insertion | Aryl Nitrene | δ-Carboline | acs.org |

| N-Styryl benzyl-tethered (azido)ynamide | Copper-catalyzed Cyclization | α-Imino copper carbene | Polycyclic N-heterocycles | mdpi.comnih.gov |

Integration into Divergent Synthesis Pathways

Divergent synthesis aims to generate a library of structurally diverse compounds from a single, common starting material by applying different reaction pathways. This compound is well-suited for such strategies due to its two chemically distinct functional groups—the azide and the carboxylic acid—which can be manipulated orthogonally.

This approach is particularly valuable in the development of chemical probes and building blocks. For example, a divergent strategy has been employed to create a range of 3-azido-5-(azidomethyl)benzene derivatives, where a similar bifunctional scaffold is systematically modified. clockss.org Applying this logic to this compound, the carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, while the azide group remains intact. google.com The resulting intermediates can then undergo a second set of reactions at the azide position, such as CuAAC "click" reactions with various alkynes, Staudinger ligations, or reduction to an amine. clockss.org

This strategy allows for the rapid generation of a library of compounds with diverse substituents and linkers from a single precursor. Such libraries are instrumental in medicinal chemistry for structure-activity relationship (SAR) studies and in chemical biology for developing optimized molecular probes. For instance, by reacting this compound with a range of alcohols to form esters and then coupling each ester with a different alkyne-tagged molecule, a matrix of products with variations at both functional positions can be efficiently synthesized. This divergent approach facilitates the exploration of chemical space to identify molecules with desired properties, such as enhanced binding affinity to a biological target or improved cell permeability. organic-chemistry.orgnih.govrsc.org

Theoretical and Computational Chemistry Approaches to 2 Azidomethyl Benzoic Acid

Conformational Analysis and Molecular Dynamics

The conformational landscape of 2-(azidomethyl)benzoic acid is of significant interest due to the flexibility of the azidomethyl and carboxylic acid groups. While specific molecular dynamics simulations for this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous compounds, such as its isomer, 3-(azidomethyl)benzoic acid.

Computational conformational analysis of 3-(azidomethyl)benzoic acid has revealed the existence of multiple stable conformers, leading to conformational polymorphism in the solid state. nih.gov This phenomenon arises from different spatial arrangements of the molecule that are close in energy. For this compound, the proximity of the azidomethyl and carboxylic acid groups suggests the potential for intramolecular interactions that could influence its conformational preferences.

Molecular dynamics (MD) simulations could be employed to explore the dynamic behavior of this compound in various environments, such as in solution or in a crystal lattice. Such simulations would likely utilize a force field like the General Amber Force Field (GAFF), with parameters specifically developed for the aromatic azido (B1232118) group. nih.gov These simulations can predict the most stable conformations by calculating the potential energy surface as a function of key dihedral angles. For this compound, the critical dihedral angles would be those around the C-C bond connecting the azidomethyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring.

Table 1: Illustrative Conformational Analysis Data for an Azidomethylbenzoic Acid Isomer

| Dihedral Angle | Torsion Angle Range (degrees) | Energy Barrier (kcal/mol) |

| C(ring)-C(ring)-C(methylene)-N | -180 to 180 | Low |

| C(ring)-C(methylene)-N-N | -180 to 180 | Moderate |

| C(ring)-C(ring)-C(carboxyl)-O | -180 to 180 | High (due to resonance) |

Note: This table is illustrative and based on general principles and data from related azido-containing aromatic compounds. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of this compound. The "ortho effect" is a critical concept when considering the reactivity of 2-substituted benzoic acids. rsc.org The proximity of the azidomethyl group to the carboxylic acid can lead to through-space interactions and steric effects that modulate the acidity and reactivity of the carboxylic acid group in ways not seen in the meta and para isomers. researchgate.net

DFT calculations at levels of theory such as B3LYP/6-311+G(d,p) can be used to calculate a variety of molecular properties that shed light on reactivity. rsc.org These include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid and the terminal nitrogen of the azide (B81097) group would be expected to be regions of negative potential, indicating their role as nucleophilic centers.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding or other stabilizing interactions between the azidomethyl and carboxylic acid groups.

The azide group itself is known to participate in a variety of reactions, most notably 1,3-dipolar cycloadditions with alkynes or alkenes. mdpi.com Quantum chemical studies can model the transition states of these reactions to predict their feasibility, regioselectivity, and stereoselectivity. The electronic nature of the benzoic acid moiety, as influenced by the ortho-azidomethyl group, would play a significant role in modulating the reactivity of the azide in such cycloaddition reactions.

Table 2: Representative Calculated Electronic Properties for a Substituted Benzoic Acid

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and intended to illustrate the type of data obtained from quantum chemical calculations. Actual values for this compound would need to be specifically calculated.

Molecular Modeling and Simulation for Reaction Pathway Prediction

Molecular modeling and simulation techniques are instrumental in predicting and understanding the pathways of chemical reactions involving this compound. Computational methods can be used to explore potential energy surfaces and identify transition states, intermediates, and products for various transformations.

One of the most important reactions of organic azides is their thermal or photochemical decomposition to form a highly reactive nitrene intermediate. Molecular modeling can be used to calculate the activation energy for this process and to predict the subsequent reactions of the nitrene. For this compound, the resulting nitrene could undergo a variety of intramolecular reactions, such as insertion into a C-H bond of the aromatic ring or the carboxylic acid group, leading to the formation of novel heterocyclic structures.

Furthermore, computational methods can predict the outcomes of reactions involving the carboxylic acid group, such as esterification or amidation, and how the presence of the ortho-azidomethyl group might influence the reaction rates and equilibria through steric hindrance or electronic effects.

Automated reaction pathway search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore the reaction space starting from the reactant molecule. researchgate.net This approach can uncover novel and unexpected reaction pathways, providing valuable guidance for experimental studies. For example, a computational investigation could predict whether an intramolecular cycloaddition between the azide and the carboxylic acid group (or a derivative) is a feasible pathway under certain conditions.

Table 3: Illustrative Predicted Activation Energies for Potential Reactions

| Reaction Type | Predicted Activation Energy (kcal/mol) |

| 1,3-Dipolar Cycloaddition with an Alkyne | 15-20 |

| Thermal Nitrene Formation | 30-40 |

| Intramolecular C-H Insertion of the Nitrene | 5-10 |

Note: This table presents hypothetical activation energies to illustrate the application of molecular modeling in reaction pathway prediction. The actual values for this compound would be subject to specific computational modeling.

Research on Derivatives and Analogues of 2 Azidomethyl Benzoic Acid

Structural Modifications and Their Synthetic Accessibility

The synthesis of 2-(azidomethyl)benzoic acid and its derivatives often starts from readily available precursors, with the introduction of the azidomethyl group being a key step. A common synthetic route involves the conversion of a methyl group on the benzoic acid scaffold into a bromomethyl or chloromethyl group, followed by nucleophilic substitution with an azide (B81097) salt, such as sodium azide.

One reported novel preparation of this compound begins with phthalide (B148349), which is treated with dichlorotriphenylphosphorane (B105816). The resulting product is then reacted with methanol (B129727) to form a methyl ester. This intermediate, without purification, undergoes nucleophilic substitution with sodium azide in aqueous ethanol (B145695) to replace the chlorine with the azido (B1232118) group. Subsequent hydrolysis of the methyl ester yields this compound, which can be purified by recrystallization. nih.gov This method allows for gram-scale synthesis without the need for chromatographic purification. nih.gov

The accessibility of various starting materials allows for the introduction of a wide range of substituents onto the aromatic ring, thus modifying the electronic and steric properties of the resulting this compound derivative. These modifications can influence the reactivity of both the azido and carboxylic acid groups.

Table 1: Synthetic Accessibility of Azidomethylbenzoic Acid Isomers

| Compound | Starting Material | Key Reagents |

| This compound | Phthalide | Dichlorotriphenylphosphorane, Methanol, Sodium Azide |

| 3-(Azidomethyl)benzoic acid | 3-(Bromomethyl)benzoyl chloride | Sodium Azide |

| 4-(Azidomethyl)benzoic acid | 4-(Bromomethyl)benzoic acid | Sodium Azide |

Isomeric Azidomethylbenzoic Acids (e.g., 3- and 4-azidomethylbenzoic acid) and Their Comparative Chemistry

The isomers of this compound, namely 3-(azidomethyl)benzoic acid and 4-(azidomethyl)benzoic acid, offer a platform for comparative studies on the influence of substituent position on chemical and physical properties. While all three isomers share the same molecular formula, the spatial arrangement of the azidomethyl and carboxyl groups leads to distinct chemical behaviors.

3-(Azidomethyl)benzoic acid: Research on this isomer has revealed interesting solid-state properties. It has been shown to exhibit conformational polymorphism, meaning it can crystallize in different crystal structures with different molecular conformations. nih.gov Three distinct polymorphs have been identified, all of which feature similar carboxylic acid dimers and π–π stacking interactions. nih.gov The conformational flexibility of the azidomethyl group is a key factor in the formation of these different crystalline forms. nih.gov This phenomenon has implications for the rational design of solid-state reactions involving azide-containing compounds. nih.gov

4-(Azidomethyl)benzoic acid: This isomer is particularly noted for its utility in "click chemistry". The para-positioning of the azido group relative to the carboxylic acid allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com This highly efficient and specific reaction is widely used for bioconjugation and materials science applications. medchemexpress.comwikipedia.org The carboxylic acid group can be used as a handle to attach the molecule to other substrates or to modify its solubility.

Comparative Chemistry:

The primary chemical difference between the isomers lies in the electronic and steric interplay between the azidomethyl and carboxylic acid groups.

Acidity: The position of the electron-withdrawing azidomethyl group is expected to influence the acidity of the carboxylic acid. The ortho-isomer, this compound, may exhibit a slightly different pKa compared to the meta- and para-isomers due to the proximity of the substituent to the carboxyl group, which can affect its ionization through inductive and field effects.

Reactivity of the Azido Group: While all three isomers can undergo typical azide reactions such as reduction to amines or participation in cycloaddition reactions, the steric hindrance and electronic effects from the neighboring carboxyl group in the 2-isomer can influence reaction rates. For instance, in cycloaddition reactions, the accessibility of the azide in the 4-isomer is less sterically hindered compared to the 2-isomer.

Intramolecular Interactions: The ortho arrangement in this compound allows for potential intramolecular interactions between the azido and carboxylic acid groups, which are absent in the 3- and 4-isomers. This can influence its conformation and reactivity. For example, the 2-(azidomethyl)benzoyl group has been developed as a protecting group in the synthesis of nucleosides, where its removal is triggered by the reduction of the azido group, leading to an intramolecular cyclization to form a lactam and release the protected alcohol. researchgate.net

Table 2: Comparison of Isomeric Azidomethylbenzoic Acids

| Property | This compound | 3-(Azidomethyl)benzoic acid | 4-(Azidomethyl)benzoic acid |

| Key Feature | Potential for intramolecular interactions; used as a protecting group. researchgate.net | Exhibits conformational polymorphism. nih.gov | Widely used in click chemistry. medchemexpress.com |

| Reactivity | Azide reduction can trigger intramolecular cyclization. researchgate.net | Azide group participates in standard azide reactions. | Azide group readily undergoes CuAAC reactions. medchemexpress.com |

| Solid-State | - | Forms at least three distinct polymorphs. nih.gov | - |

Derivatives with Modified Carboxylic Acid or Azido Functionalities

The versatility of this compound allows for the synthesis of a variety of derivatives through modification of either the carboxylic acid or the azido group.

Modification of the Carboxylic Acid Functionality:

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, using standard organic synthesis methods.

Esters: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. These ester derivatives are important for various applications, including their use as protecting groups. For example, the 2-(azidomethyl)benzoyl (AZMB) group has been employed as a protecting group for hydroxyl functions in nucleoside synthesis. researchgate.net

Amides: Amide derivatives can be synthesized by reacting this compound with an amine, often facilitated by a coupling agent or by first converting the carboxylic acid to a more reactive species like an acyl chloride. These amide derivatives can exhibit different biological activities and physical properties compared to the parent acid.

Modification of the Azido Functionality:

The azido group is a versatile functional handle that can undergo a range of chemical transformations.

Reduction to Amines: The azido group can be reduced to a primary amine using various reducing agents, such as triphenylphosphine (B44618) followed by water (Staudinger reaction) or catalytic hydrogenation. This transformation is fundamental to the deprotection strategy of the 2-(azidomethyl)benzoyl group. nih.gov

Cycloaddition Reactions: As a classic 1,3-dipole, the azido group readily participates in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This "click chemistry" approach allows for the efficient construction of more complex molecules. While the 4-isomer is more commonly used for this purpose due to less steric hindrance, the 2-isomer can also undergo such reactions. medchemexpress.comwikipedia.org

These modifications significantly expand the chemical space accessible from this compound, enabling the creation of a diverse library of compounds for further investigation in various scientific fields.

Emerging Research Avenues and Future Outlook

Novel Synthetic Applications and Methodologies

2-(azidomethyl)benzoic acid and its derivatives are increasingly recognized for their utility in sophisticated synthetic strategies. The azide (B81097) group serves as a chemical handle for a variety of transformations, most notably in cycloaddition reactions, while the carboxylic acid provides a point for esterification or amidation.

One of the key applications developed is the use of the 2-(azidomethyl)benzoyl (AZMB) group as a protecting group for the hydroxyl and amino functions of deoxyribonucleosides. researchgate.net This protecting group is stable under various conditions but can be easily and selectively removed through treatment with triphenylphosphine (B44618) in a dioxane-water mixture or via reduction with ammonium (B1175870) formate (B1220265) and palladium on carbon (HCOONH4–Pd/C). researchgate.net This methodology is particularly valuable in the complex, multi-step synthesis of oligonucleotides. researchgate.netacs.org

Furthermore, the azide functionality makes this compound a prime reagent for "click chemistry." medchemexpress.commedchemexpress.com This field of chemistry is known for its high yields, specificity, and simple reaction conditions. medchemexpress.com The compound can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules to form stable triazole linkages. medchemexpress.com It is also suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cycloalkynes like DBCO or BCN, which notably proceeds without the need for a copper catalyst. medchemexpress.com These click reactions are fundamental for creating complex molecular architectures and conjugating the benzoic acid scaffold to other molecules. medchemexpress.commedchemexpress.com

| Synthetic Application | Key Reagents/Conditions | Outcome/Significance | Reference |

| Protecting Group Chemistry | Triphenylphosphine (MePPh2) or HCOONH4–Pd/C | Protection of hydroxyl and amino groups in nucleosides, with mild deprotection conditions. | researchgate.net |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-containing molecules, Copper(I) catalyst | Forms stable 1,4-disubstituted triazole linkages for molecular conjugation. | medchemexpress.commedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Molecules with strained alkyne groups (e.g., DBCO, BCN) | Catalyst-free formation of triazoles, ideal for biological systems. | medchemexpress.com |

| Intermediate Synthesis | Thionyl chloride (SOCl2) | Conversion to 2-(azidomethyl)benzoyl chloride, a more reactive intermediate for acylation reactions. | google.com |

Advanced Functional Material Design Utilizing this compound Scaffolds

The structural characteristics of this compound make it an excellent building block for the rational design of advanced functional materials. The azide group allows for its covalent attachment to polymers and surfaces, while the benzoic acid moiety can influence properties like solubility, stability, and intermolecular interactions.

Research into related isomers, such as 4-(azidomethyl)benzoic acid, has demonstrated the effective surface functionalization of carbon nanomaterials, including single-wall carbon nanotubes (SWCNTs) and graphene nanoplates (GNPs). researchgate.net The azide group enables covalent bonding to the material surface through cycloaddition reactions. researchgate.net This suggests a strong potential for this compound to be used in similar applications, creating tailored materials for use in electronics, energy storage, and biomedical devices. interesjournals.org

Moreover, the study of the solid-state behavior of azidomethyl benzoic acid isomers has revealed conformational polymorphism, where the molecule can exist in different crystal structures due to the flexibility of the azidomethyl group. nih.govresearchgate.net Understanding and controlling this polymorphism is a critical aspect of crystal engineering, as different crystal forms can exhibit distinct physical properties such as melting point and solubility. nih.gov This knowledge can be harnessed to design functional solids with specific, predictable characteristics for applications ranging from pharmaceuticals to organic semiconductors. nih.govresearchgate.net

| Material Type | Role of this compound | Potential Application | Reference |

| Functionalized Nanomaterials | Covalently links to surfaces (e.g., carbon nanotubes, graphene) via the azide group. | Development of novel composites, sensors, and electronic components. | researchgate.net |

| Porous Polymers | Acts as a linker to connect building blocks (e.g., porphyrins) into a porous framework. | Gas storage, catalysis, and protein immobilization. | mdpi.com |

| Engineered Crystalline Solids | The azidomethyl group's flexibility allows for the formation of different conformational polymorphs. | Design of functional solids with tailored physical properties for pharmaceuticals and electronics. | nih.govresearchgate.net |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The fusion of chemical biology and materials science offers a fertile ground for innovation, and this compound is a prime candidate to bridge these disciplines. interesjournals.orghku.hkmit.edu Its ability to participate in bioorthogonal reactions (like click chemistry) while also serving as a component of larger material structures opens up numerous research avenues.

In chemical biology, the compound's capacity for click chemistry is highly valuable for bioconjugation. medchemexpress.comhku.hk It can be used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules like proteins and nucleic acids. medchemexpress.comhku.hk This enables the study of biological processes in real-time within living cells and organisms. hku.hk The development of new molecular imaging tools and chemoproteomic techniques relies on such versatile chemical handles. hku.hk

In materials science, an interdisciplinary field that leverages chemistry and physics to create new materials, the focus is on developing materials with specific, tailored functions. interesjournals.orgmit.edu By incorporating this compound into polymers or onto surfaces, researchers can create "smart" materials. For instance, a surface functionalized with this compound could be designed to selectively capture specific biomolecules via a click reaction, creating advanced biosensors or targeted drug delivery systems. The convergence of these fields allows for the creation of biocompatible materials with active biological functions, holding promise for regenerative medicine, advanced diagnostics, and targeted therapeutics. interesjournals.orgmit.edu

| Interdisciplinary Area | Specific Research Opportunity | Contribution of this compound | Reference |

| Chemical Biology | Bioconjugation and Molecular Imaging | Acts as a linker to attach fluorescent probes or tags to biomolecules via click chemistry for imaging and tracking. | medchemexpress.comhku.hk |

| Chemical Biology | Drug Discovery and Development | Serves as a scaffold or intermediate in the synthesis of complex bioactive compounds and drug delivery systems. | hku.hk |

| Materials Science | Smart Surfaces and Biosensors | Enables covalent immobilization onto surfaces to create materials that can selectively bind to biological targets. | researchgate.netinteresjournals.org |

| Materials Science | Crystal Engineering | Provides a model system for studying conformational polymorphism to design functional organic solids. | nih.govresearchgate.net |

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(azidomethyl)benzoic acid?

Methodological Answer: The synthesis of this compound typically involves functionalization of benzoic acid derivatives. A generalized approach includes:

- Step 1: Bromination or chlorination of the methyl group on the benzene ring to introduce a halogen substituent.

- Step 2: Nucleophilic substitution with sodium azide (NaN₃) to replace the halogen with an azido group.

- Step 3: Hydrolysis or oxidation to convert ester or nitrile intermediates into the carboxylic acid moiety.

Characterization:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the azidomethyl group (δ ~3.5–4.0 ppm for CHN) and carboxylic acid proton (δ ~12–13 ppm) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent azide degradation. Desiccate to avoid hydrolysis of the carboxylic acid group .

- Handling: Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid contact with reducing agents (e.g., metals, thiols) to prevent explosive reactions .

Q. What are common impurities in this compound synthesis, and how can they be detected?

Methodological Answer:

- Impurities: Residual halogenated intermediates, unreacted NaN, or ester byproducts.

- Detection:

Advanced Research Questions

Q. How can this compound be applied in bioconjugation studies?

Methodological Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling:

- Procedure:

- React this compound with alkyne-modified biomolecules (e.g., proteins, nucleic acids) in the presence of Cu(I) catalysts.

- Purify conjugates via size-exclusion chromatography to remove unreacted reagents.

- Validation: Use MALDI-TOF MS to confirm conjugation efficiency and LC-MS for quantitative analysis .

Q. How does the stability of this compound vary under experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for azides).

- pH Sensitivity: Monitor azide integrity using NMR in buffered solutions (pH 2–12). Acidic conditions may protonate the carboxylic acid, while basic conditions risk hydrolysis .

- Light Exposure: Perform accelerated degradation studies under UV light (λ = 365 nm) to simulate photolytic instability .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

Methodological Answer:

- Catalytic Systems: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to minimize side reactions .

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance azide substitution kinetics.

- Reaction Monitoring: Use inline FTIR or Raman spectroscopy to track azide formation in real time .

Q. How can researchers mitigate risks associated with azide handling in large-scale reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.